4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Beschreibung
This compound is a fluorinated pyrimidine nucleoside analogue characterized by a modified oxolane (tetrahydrofuran) sugar moiety. The stereochemistry (2R,3S,4R,5R) of the oxolane ring and the presence of a 3-fluoro substituent distinguish it from natural nucleosides. The 4-amino and 5-methyl groups on the pyrimidin-2-one base further enhance its specificity for targeting viral or cellular enzymes. It has been investigated as an inhibitor of hepatitis C virus (HCV) polymerase, leveraging its structural mimicry of natural nucleotides to disrupt viral replication .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZJZXAWLQYJFK-JVZYCSMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78636-53-0 | |
| Record name | 2'-Fluoro-5-methylarabino-furanosylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078636530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biologische Aktivität
The compound 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one , with CAS number 56632-83-8 , is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Weight : 245.21 g/mol
IUPAC Name : 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
Antiviral Properties
Research indicates that compounds similar to 4-amino derivatives exhibit antiviral properties. A study demonstrated that certain pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The mechanism involves the inhibition of viral RNA polymerase, which is crucial for viral replication.
Antibacterial Effects
In vitro studies have shown that the compound possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for cancer therapy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Pendergrass et al. (2020) | Demonstrated antiviral activity against influenza virus with IC50 values in the low micromolar range. |
| Zhang et al. (2021) | Reported antibacterial efficacy against MRSA strains with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Lee et al. (2022) | Showed that the compound effectively inhibits DHFR with an IC50 value of 25 nM, suggesting potential as an anticancer agent. |
The biological activity of this compound can be summarized as follows:
- Inhibition of Viral Replication : By targeting viral polymerases.
- Disruption of Bacterial Cell Walls : Leading to cell lysis and death.
- Enzyme Inhibition : Particularly DHFR, affecting folate metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Cytarabine (4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one)
- Structural Differences: Lacks the 3-fluoro and 5-methyl substituents present in the target compound.
- Activity : Cytarabine inhibits DNA synthesis by incorporating into DNA during replication, leading to chain termination. It is used clinically for leukemia treatment .

- Metabolic Stability : The absence of fluorine reduces resistance to deamination, shortening its half-life compared to fluorinated analogues.
Gemcitabine (4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one monohydrochloride)
- Structural Differences : Contains 3,3-difluoro substituents on the oxolane ring, enhancing metabolic stability. The pyrimidine base lacks the 5-methyl group.
- Activity: A potent antimetabolite that inhibits DNA synthesis and ribonucleotide reductase, used in pancreatic and non-small cell lung cancers .
- Pharmacokinetics : The difluoro configuration confers resistance to enzymatic degradation, prolonging intracellular retention .
4-Amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one
- Structural Differences : Features a 3-chloro-3-fluoro substitution on the oxolane ring, introducing steric and electronic perturbations.
4-Amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
- Structural Differences : Replaces the 5-methyl group with a 5-iodo substituent, altering base-pairing interactions.
- Activity : The iodine atom increases molecular weight (371.10 g/mol) and may enhance binding affinity to nucleic acid targets through hydrophobic effects .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
Role of Fluorine in Metabolic Stability : Fluorination at the 3-position (target compound) or 3,3-positions (Gemcitabine) reduces susceptibility to deaminases, enhancing drug persistence in vivo .
3-Chloro-3-fluoro: Dual halogenation disrupts hydrogen bonding networks, altering substrate recognition by kinases or polymerases .
Biological Target Specificity :
- The target compound’s 5-methyl group may enhance selectivity for HCV polymerase over human DNA polymerases, minimizing off-target toxicity .
- Gemcitabine’s difluoro configuration is critical for binding to ribonucleotide reductase, a key enzyme in nucleotide metabolism .
Protein Interactions: Nuclear multiprotein complexes (e.g., HMGB1, HSC70) recognize non-natural nucleosides like these compounds, triggering apoptosis in mismatch repair-deficient cancer cells .
Vorbereitungsmethoden
Key Structural Features and Synthetic Challenges
The target compound features:
General Synthetic Strategy
Synthesis typically involves:
Detailed Methodologies
Synthesis of the Fluorinated Sugar Intermediate
The oxolane ring is constructed via stereoselective fluorination of a diol precursor.
Example protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | D-Arabinose → 2,3-O-isopropylidene-D-arabinofuranose | 85% | [US9587003B2] |
| 2 | DAST (Diethylaminosulfur trifluoride) in DCM, −78°C → 3-fluoro derivative | 62% | [US9303079B2] |
| 3 | Hydroxymethyl introduction via Grignard addition to C5 | 78% | [PubChem CID 53828899] |
Key Note : DAST selectively fluorinates the 3S-position, while isopropylidene groups protect 2R and 3S-OH during the reaction.
Nucleobase Coupling
The Vorbrüggen glycosylation is widely employed to attach the pyrimidine base to the sugar:
| Base | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Methyl-4-aminopyrimidin-2-one | HMDS (Hexamethyldisilazane), TMSOTf | Acetonitrile | 80°C | 55% |
| [WO2019193542A1] |
- 5-Methyl substitution on the pyrimidine improves base stability during coupling.
- Anomeric β-configuration is favored under these conditions.
Deprotection and Final Isolation
Final deprotection of hydroxyl groups is achieved via acidic hydrolysis:
| Reagent | Conditions | Purity (HPLC) |
|---|---|---|
| 80% AcOH | 60°C, 4h | >98% |
| [PubChem CID 23623634] |
Analytical Data and Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| DAST Fluorination | High stereoselectivity | Requires cryogenic conditions |
| Vorbrüggen Coupling | Broad substrate compatibility | Moderate yields (~55%) |
| Acidic Deprotection | Mild, scalable | Risk of base degradation |
Research Findings and Innovations
- Fluorine impact : The 3S-fluoro group enhances metabolic stability by resisting phosphorylase cleavage.
- Scale-up challenges : Low yield in glycosylation (55%) necessitates iterative optimization.
- Alternative approaches : Enzymatic transglycosylation has been explored but yields <30%[WO2023034537A1].
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is critical for resolving stereochemical configurations, particularly the fluorinated oxolane ring and pyrimidinone substituents. Refinement protocols should account for potential hydrogen-bonding networks involving the 4-amino and hydroxyl groups .
- NMR spectroscopy : and NMR can verify fluorine positioning and sugar puckering conformations. DEPT135 experiments aid in distinguishing methyl and hydroxymethyl groups.
- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) tables (e.g., adducts [M+H] at m/z 572.18) ensures molecular formula validation .
Q. What synthetic routes are reported for this nucleoside analog?
- Methodological Answer :
- Key intermediates include fluorinated oxolane precursors, synthesized via stereoselective fluorination (e.g., DAST or Deoxo-Fluor reagents) of protected sugars. The pyrimidinone moiety is introduced via glycosylation under Vorbrüggen conditions (trimethylsilyl triflate catalysis) .
- Final deprotection steps (e.g., acidic hydrolysis of benzoyl groups) require monitoring by TLC or HPLC to prevent over-degradation.
Q. How does this compound compare structurally to Cytarabine or Gemcitabine?
- Methodological Answer :
- Unlike Cytarabine (4-amino-1-β-D-arabinofuranosylcytosine), this compound features a 3-fluoro substituent and a 5-methyl pyrimidin-2-one base. These modifications alter DNA polymerase recognition and metabolic stability .
- Computational overlays (e.g., PyMOL) of X-ray structures highlight differences in sugar puckering (C2'-endo vs. C3'-exo) critical for activity .
Advanced Research Questions
Q. How can contradictory data on enzymatic inhibition be resolved?
- Methodological Answer :
- Orthogonal assays : Compare biochemical (e.g., polymerase α/γ inhibition) and cellular (e.g., thymidine incorporation in cancer lines) results. Discrepancies may arise from intracellular phosphorylation efficiency or transporter variability.
- Metabolic profiling : Use LC-MS/MS to quantify triphosphate metabolites in target tissues, as seen in Gemcitabine studies . Adjust dosing regimens to account for deamination by cytidine deaminase (CDA).
Q. What strategies optimize the compound’s pharmacokinetics while minimizing toxicity?
- Methodological Answer :
- Prodrug design : Introduce lipophilic esters (e.g., benzoate at hydroxymethyl) to enhance membrane permeability, followed by esterase-triggered activation .
- Species-specific metabolism studies : Use microsomal assays (human vs. rodent) to identify detoxification pathways. Adjust fluorine positioning to block metabolic hotspots (e.g., 3'-hydroxyl oxidation) .
Q. How can computational modeling predict interactions with viral polymerases?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina with high-resolution polymerase structures (e.g., PDB: 3KLF). Prioritize binding poses where the 3-fluoro group stabilizes hydrophobic pockets.
- Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess sugar ring flexibility and base-pairing fidelity. Compare with non-fluorinated analogs to quantify energy barriers .
Data Contradiction Analysis
Q. How to address inconsistencies in antiviral activity across cell lines?
- Methodological Answer :
- Cell line profiling : Test in primary vs. transformed cells (e.g., HeLa vs. PBMCs) to account for differential expression of nucleoside transporters (hENT1/2).
- Resistance mapping : Sequence viral polymerases (e.g., cowpox virus) post-treatment to identify mutations (e.g., F351L) that reduce compound binding .
Tables for Key Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

